

The Toxicology and Safety of Parasorbic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-methyl-5,6-dihydro-2H-pyran-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for parasorbic acid. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and outlines potential mechanisms of toxicity and detoxification.

Introduction

Parasorbic acid, a naturally occurring lactone, is the cyclic ester of sorbic acid. It is found in the berries of the mountain ash tree (*Sorbus aucuparia*)[1]. While its open-chain form, sorbic acid, is a widely used and safe food preservative, parasorbic acid has demonstrated toxic properties[1]. This guide delves into the specifics of its toxicological profile.

The key toxicological concerns associated with parasorbic acid are related to its α,β -unsaturated lactone structure, which is a reactive chemical moiety known to interact with biological macromolecules. This reactivity is believed to be the basis for its observed toxicity.

Physicochemical Properties

Property	Value	Reference
Chemical Name	(5S)-5-Methyl-5,6-dihydro-2H-pyran-2-one	PubChem
Synonyms	5-Hydroxy-2-hexenoic acid δ -lactone, Sorbic oil	PubChem
CAS Number	10048-32-5	PubChem
Molecular Formula	C ₆ H ₈ O ₂	PubChem
Molecular Weight	112.13 g/mol	PubChem
Appearance	Colorless to yellowish oily liquid	[2]
Solubility	Soluble in water, ethanol, and ether	[2]

Toxicology Summary

Acute Toxicity

The acute toxicity of parasorbic acid has been evaluated in mice via intraperitoneal (i.p.) and intravenous (i.v.) administration.

Species	Route	LD ₅₀ (mg/kg)	Reference
Mouse	Intraperitoneal (i.p.)	420 ± 6.3	[2]
Mouse	Intravenous (i.v.)	195 ± 13.6	[2]

Long-Term Toxicity and Carcinogenicity

Long-term studies in rats and mice have been conducted to assess the chronic toxicity and carcinogenic potential of parasorbic acid.

Species	Duration	Dosing Regimen	Key Findings	Reference
Rat	2 years	1.2% sorbic acid containing 1000 ppm parasorbic acid in the diet	No significant adverse effects on body weight, food/water intake, hematology, renal function, or tumor incidence compared to a control group receiving pure sorbic acid. A slight, non-significant increase in female liver weight was noted.	[3] [4] [5]
Mouse	80 weeks	Diets containing 1.2% sorbic acid with 1000 ppm parasorbic acid	No significant effects on feed and water consumption, weight gain, hematological values, renal function, serum analyses, or the incidence and distribution of tumors.	[3]

Early studies in the 1960s raised concerns about the carcinogenicity of parasorbic acid, as subcutaneous injections in rats were reported to induce sarcomas at the injection site. This was

attributed to the alkylating potential of the α,β -unsaturated lactone structure. However, the more recent and relevant long-term oral toxicity studies with dietary administration did not show a carcinogenic effect[3][4][5]. The International Agency for Research on Cancer (IARC) has classified parasorbic acid in Group 3: "Not classifiable as to its carcinogenicity to humans."

Genotoxicity

Direct genotoxicity data for parasorbic acid is limited. However, studies on structurally related α,β -unsaturated lactones and ketones provide insights into its potential genotoxic mechanisms. These compounds can induce DNA damage[6][7].

- Bacterial Reverse Mutation Assay (Ames Test): Studies on mintlactone, another unsaturated lactone, showed mixed results, with some batches showing mutagenicity in *Salmonella typhimurium* strain TA98 without metabolic activation[8].
- In Vitro Micronucleus Test: Mintlactone tested negative in the in vitro micronucleus test, suggesting it does not induce chromosomal damage under the tested conditions[8].
- In Vivo Genotoxicity: An in vivo comet assay with mintlactone was positive in the livers of female mice, indicating DNA strand breaks[8].

Given the reactivity of the α,β -unsaturated lactone moiety, a potential for genotoxicity cannot be entirely ruled out and warrants further investigation.

Cytotoxicity

The cytotoxicity of α,β -unsaturated lactones has been demonstrated in various cell lines. These compounds can induce cell death through mechanisms likely involving their electrophilic nature and ability to react with cellular nucleophiles[6].

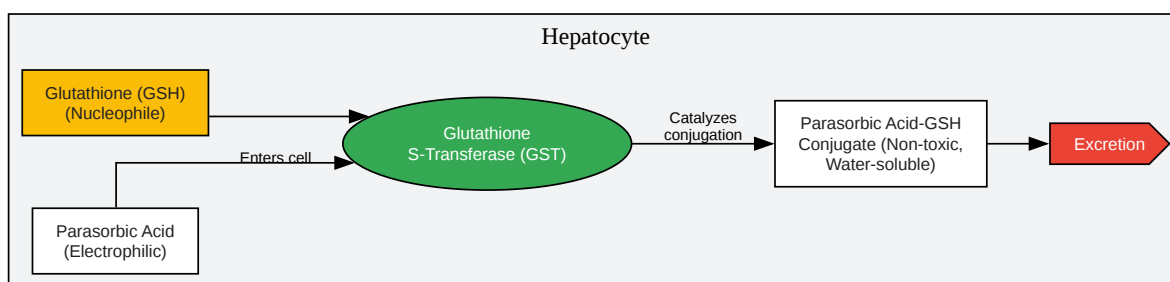
Assay	Cell Line	Endpoint	General Finding for α,β -unsaturated lactones
MTT Assay	Various cancer cell lines	Cell Viability	Dose-dependent reduction in cell viability.
Comet Assay	Various cell lines	DNA Damage	Induction of DNA strand breaks.

Metabolism and Detoxification

The primary metabolic pathway for parasorbic acid is believed to be its hydrolysis to the open-chain, non-toxic sorbic acid^[1]. This reaction can be catalyzed by esterases in the body.

A key detoxification mechanism for electrophilic compounds like α,β -unsaturated lactones is conjugation with glutathione (GSH), a major intracellular antioxidant^{[9][10][11][12]}. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted from the body.

Signaling Pathway: Glutathione Conjugation of Parasorbic Acid



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Caption: Proposed detoxification of parasorbic acid via glutathione conjugation.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These are based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (Based on OECD Guideline 423)

- **Test System:** Rodents, typically rats or mice.
- **Animal Model:** Healthy, young adult animals of a single sex (usually females, as they are often more sensitive).
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume should not exceed 1-2 mL/100g body weight.
- **Dose Levels:** A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing is determined by the outcome of the previous dose level.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- **Endpoint:** The primary endpoint is mortality, which is used to classify the substance according to its acute toxic hazard.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

- **Test System:** At least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used to detect point mutations.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent

compound and its metabolites[13][14][15].

- Test Procedure:
 - The test substance, bacterial culture, and S9 mix (or buffer) are combined.
 - The mixture is plated on minimal agar plates deficient in the required amino acid (histidine for Salmonella, tryptophan for E. coli).
 - Plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells[2][16][17].
- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix)[2].
- Procedure:
 - Cells are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
 - After an appropriate incubation period, cells are harvested, fixed, and stained.
- Endpoint Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic potential[2][17][18].

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

- Test System: Cultured mammalian cells, such as human lymphocytes or CHO cells[19][20][21][22][23].
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix)[22][23].
- Procedure:
 - Cell cultures are treated with the test substance at several concentrations.
 - Cells are treated with a metaphase-arresting agent (e.g., colchicine).
 - Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
 - Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges)[19][20][21][22][23].
- Data Analysis: The number and types of chromosomal aberrations are recorded. A significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

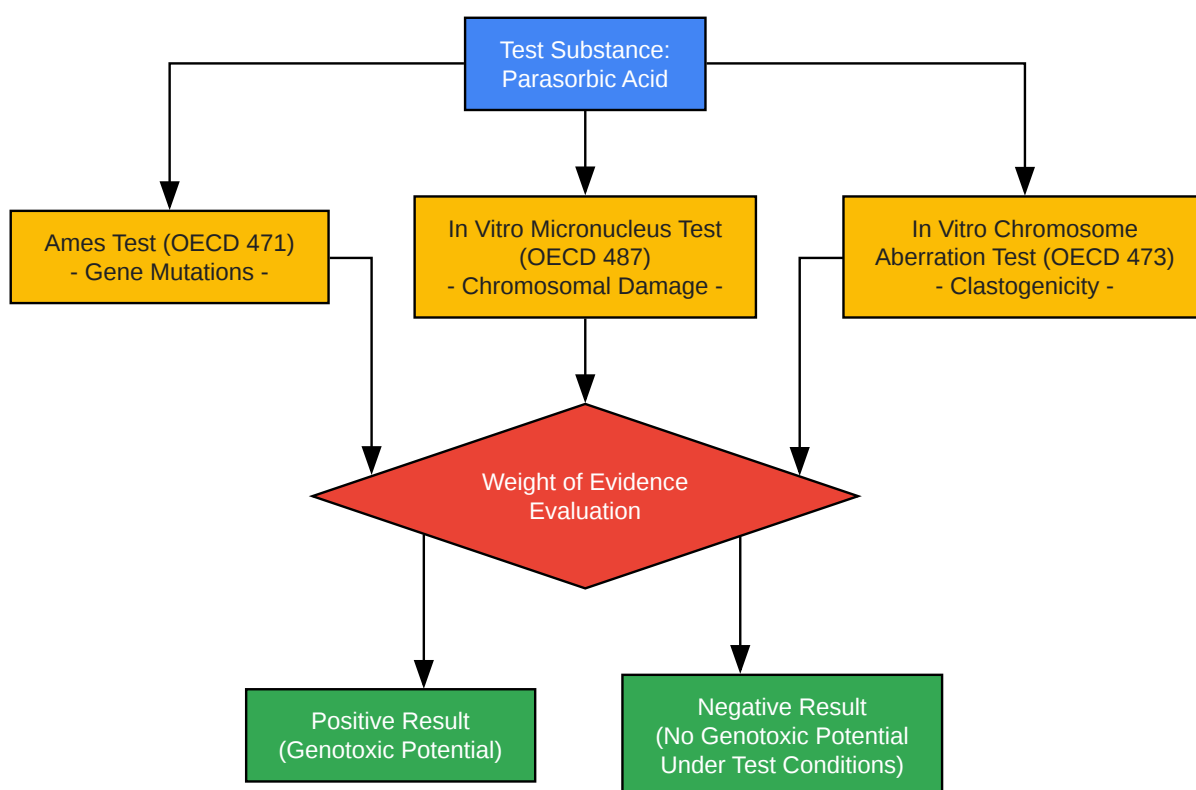
Cytotoxicity Assay (MTT Assay)

- Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells[24][25][26].
- Procedure:
 - Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.
 - After the desired incubation period, MTT solution is added to each well.

- The plate is incubated to allow formazan crystal formation.
- A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells[24][25][26][27].

Logical Relationships and Workflows

Experimental Workflow for Genotoxicity Assessment



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